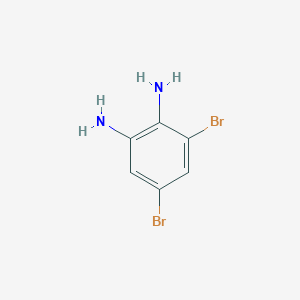

3,5-Dibromobenzene-1,2-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABDSAMUOCWCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85005-68-1 (di-hydrochloride) | |

| Record name | 3,5-Dibromo-1,2-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40166270 | |

| Record name | 3,5-Dibromo-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-38-8 | |

| Record name | 3,5-Dibromo-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-1,2-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1575-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromo-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 3,5-Dibromobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromobenzene-1,2-diamine, a key building block in the development of novel pharmaceutical compounds and functional organic materials.[1] This document outlines the primary synthetic routes, detailed experimental protocols, and thorough characterization data to support researchers in their scientific endeavors.

Core Concepts

3,5-Dibromobenzene-1,2-diamine, with the molecular formula C₆H₆Br₂N₂, is an aromatic diamine featuring a benzene ring substituted with two bromine atoms and two adjacent amino groups.[1] This substitution pattern imparts unique chemical properties, making it a valuable intermediate in organic synthesis. Its applications span various fields, including the chemical industry for the synthesis of dyes and pigments, biological research for studying enzyme inhibition, and materials science as a precursor to complex organic molecules and light-sensitive materials.[1]

Synthesis of 3,5-Dibromobenzene-1,2-diamine

Two primary synthetic pathways for the preparation of 3,5-Dibromobenzene-1,2-diamine are prevalent in the literature: the reduction of a 3,5-dibromonitrobenzene precursor and the direct bromination of 1,2-diaminobenzene.[1]

Route 1: Reduction of 3,5-Dibromonitrobenzene

This established method involves the synthesis of a nitro-intermediate followed by its reduction to the corresponding diamine. A typical procedure involves the use of stannous chloride dihydrate as the reducing agent in an alcoholic solvent.[1]

Route 2: Direct Bromination of 1,2-Diaminobenzene

An alternative approach is the direct bromination of o-phenylenediamine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the activating amino groups direct the bromine atoms to the 3 and 5 positions of the benzene ring.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 3,5-Dibromobenzene-1,2-diamine.

Synthesis of 3,5-Dibromonitrobenzene (Precursor)

A reported method for the synthesis of the precursor, 3,5-dibromonitrobenzene, involves the diazotization of 2,6-dibromo-4-nitro-aniline followed by deamination.

Materials:

-

2,6-dibromo-4-nitro-aniline

-

Isopropanol

-

Water

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite (NaNO₂)

Procedure:

-

Introduce 296 parts of 2,6-dibromo-4-nitro-aniline into a mixture of 400 parts of isopropanol and 750 parts of water.

-

Add 130 parts of concentrated sulfuric acid to the mixture.

-

A solution of 105 parts of NaNO₂ in 150 parts of water is added dropwise at 70°C.

-

After the addition is complete, cool the mixture and add 300 parts of water.

-

Filter the resulting precipitate to obtain 3,5-dibromo-nitro-benzene.

Synthesis of 3,5-Dibromobenzene-1,2-diamine via Reduction

A general procedure for the reduction of the nitro precursor is as follows:

Materials:

-

3,5-Dibromonitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Absolute ethanol

-

Nitrogen gas

-

Aqueous sodium bicarbonate

-

Ethyl acetate

Procedure:

-

Treat the 3,5-dibromonitrobenzene with 5 molar equivalents of stannous chloride dihydrate in absolute ethanol under a nitrogen atmosphere.[1]

-

Heat the reaction mixture at 70°C until the starting material is completely consumed, as monitored by an appropriate technique (e.g., TLC).[1]

-

Cool the solution and neutralize it to a slightly basic pH with aqueous sodium bicarbonate.[1]

-

Extract the product with ethyl acetate.[1]

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Characterization of 3,5-Dibromobenzene-1,2-diamine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 83 °C |

| Solubility | Soluble in ethanol and chloroform, insoluble in water |

| CAS Number | 1575-38-8 |

Spectroscopic Data

¹H NMR and ¹³C NMR Spectroscopy: Predicting the exact chemical shifts requires experimental data which is not consistently reported in the available literature. However, one would expect signals in the aromatic region for the protons and carbons of the benzene ring, and signals corresponding to the amine groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 264, 266, 268 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 185, 187 | Loss of one bromine atom |

| 106 | Loss of two bromine atoms |

Source:[3]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 3,5-Dibromobenzene-1,2-diamine. The outlined synthetic routes and characterization data serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science. Further investigation and reporting of detailed, reproducible experimental protocols and comprehensive spectral data will continue to enhance the utility of this important chemical intermediate.

References

Elucidation of the Crystal Structure of 3,5-Dibromobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3,5-Dibromobenzene-1,2-diamine. Despite a comprehensive search of crystallographic databases and the scientific literature, the crystal structure of 3,5-Dibromobenzene-1,2-diamine has not been determined or is not publicly available. This guide, therefore, provides a summary of the available information on this compound, including its synthesis and general characterization methods. Furthermore, a generalized experimental workflow for the determination of a crystal structure is presented to guide future research in this area.

Introduction

3,5-Dibromobenzene-1,2-diamine is an aromatic diamine of interest in various fields of chemical research, including the synthesis of novel heterocyclic compounds, coordination chemistry, and materials science. The presence of two bromine atoms and two adjacent amino groups on the benzene ring offers multiple reactive sites for the construction of more complex molecular architectures. A detailed understanding of its solid-state structure is crucial for predicting its physical and chemical properties, designing new materials, and understanding its interactions in biological systems. However, as of the latest literature review, the single-crystal X-ray diffraction data for 3,5-Dibromobenzene-1,2-diamine is not available.

Synthesis and Characterization

While the crystal structure remains undetermined, methods for the synthesis and general characterization of 3,5-Dibromobenzene-1,2-diamine have been reported.

Synthesis Protocols

Two primary synthetic routes for 3,5-Dibromobenzene-1,2-diamine are commonly employed.

Table 1: Synthesis Methods for 3,5-Dibromobenzene-1,2-diamine

| Method | Starting Material | Reagents and Conditions |

| Method A: Reduction of a Nitroaniline Derivative | 3,5-dibromo-2-nitroaniline | 1. SnCl₂·2H₂O, Ethanol, Reflux2. NaOH (aq) |

| Method B: Direct Bromination | 1,2-Phenylenediamine | Br₂, Acetic Acid |

-

Dissolution: Suspend 3,5-dibromo-2-nitroaniline in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

The identity and purity of synthesized 3,5-Dibromobenzene-1,2-diamine are typically confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for 3,5-Dibromobenzene-1,2-diamine

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region of the spectrum. The amino protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons. The number of signals will depend on the symmetry of the molecule. Carbons attached to bromine will be significantly shifted. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine groups will be observed in the region of 3300-3500 cm⁻¹. C-N and C-Br stretching vibrations will also be present at lower wavenumbers. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (265.93 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms. |

Hypothetical Workflow for Crystal Structure Elucidation

As the crystal structure of 3,5-Dibromobenzene-1,2-diamine is currently unknown, the following section outlines a general workflow for its determination using single-crystal X-ray diffraction.

An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzene-1,2-diamine is an aromatic diamine that holds significant interest for researchers in organic synthesis, materials science, and medicinal chemistry. Its molecular structure, featuring a benzene ring substituted with two bromine atoms and two adjacent amino groups, provides a versatile scaffold for the synthesis of a variety of complex molecules, including heterocyclic compounds, dyes, and polymers.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of 3,5-Dibromobenzene-1,2-diamine.

Core Physical and Chemical Properties

3,5-Dibromobenzene-1,2-diamine typically appears as a white to light yellow crystalline powder.[2] It is soluble in organic solvents such as ethanol and chloroform but is insoluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂N₂ | [3] |

| Molecular Weight | 265.93 g/mol | [3] |

| CAS Number | 1575-38-8 | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in ethanol and chloroform; insoluble in water | [2] |

| XLogP3-AA | 1.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 52 Ų | [3] |

Synthesis of 3,5-Dibromobenzene-1,2-diamine

The synthesis of 3,5-Dibromobenzene-1,2-diamine can be achieved through two primary routes: the reduction of a dinitrated precursor and the direct bromination of a diamine.

Synthesis Workflow

Caption: Synthetic routes to 3,5-Dibromobenzene-1,2-diamine.

Experimental Protocols

1. Reduction of 3,5-Dibromonitrobenzene using Stannous Chloride

This is a common and effective laboratory-scale method for the synthesis of 3,5-Dibromobenzene-1,2-diamine.

-

Materials:

-

3,5-Dibromonitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Absolute ethanol

-

Nitrogen gas

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3,5-dibromonitrobenzene.

-

Add absolute ethanol to dissolve the starting material.

-

Add approximately 4 equivalents of stannous chloride dihydrate to the solution.

-

Place the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically within 1.5 hours), cool the mixture to room temperature.[4]

-

Carefully add water to the reaction mixture.

-

Basify the mixture with a sodium hydroxide solution to precipitate tin salts and to obtain the free diamine.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 3,5-Dibromobenzene-1,2-diamine.

-

The product can be further purified by recrystallization or column chromatography.

-

2. Direct Bromination of 1,2-Phenylenediamine

This method involves the electrophilic aromatic substitution of 1,2-phenylenediamine. The amino groups are strong activating groups, directing the bromine atoms to the ortho and para positions.

-

Materials:

-

1,2-Phenylenediamine

-

Bromine (Br₂)

-

Acetic acid

-

Sodium hydrogensulfite solution

-

-

Procedure:

-

Dissolve 1,2-phenylenediamine in glacial acetic acid in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., 50-55°C) for a specific period.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a solution of sodium hydrogensulfite in ice water to quench any unreacted bromine.

-

The product may precipitate out of the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

-

Spectral Data for Characterization

¹H NMR (300MHz, DMSO-d₆): δ (ppm): 5.16 (s, 4H).[5] ¹³C NMR (75MHz, DMSO-d₆): δ (ppm): 141.07, 140.83, 137.97, 130.06, 130.04, 94.65, 94.50, 94.36.[5]

Mass Spectrometry: The PubChem database lists the following major peaks in the mass spectrum of 3,5-Dibromobenzene-1,2-diamine: m/z 100, 264, 266, 268.[3]

Biological Activity: Inhibition of Cyclooxygenase (COX) Enzymes

3,5-Dibromobenzene-1,2-diamine has been identified as a potential nonsteroidal anti-inflammatory drug (NSAID) that may inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Cyclooxygenase Signaling Pathway and Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway.

The inhibition of COX enzymes by NSAIDs prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.[7] The specific mechanism by which 3,5-Dibromobenzene-1,2-diamine inhibits COX enzymes has not been fully elucidated in publicly available literature.

Experimental Workflow: COX Inhibition Assay

To evaluate the inhibitory potential of 3,5-Dibromobenzene-1,2-diamine on COX enzymes, a standard in vitro assay can be performed. The following is a generalized workflow for a fluorometric or luminometric COX inhibitor screening assay.

Caption: Workflow for a COX Inhibition Assay.

Applications in Research and Drug Development

The unique structure of 3,5-Dibromobenzene-1,2-diamine makes it a valuable building block in several areas of research and development:

-

Pharmaceutical Synthesis: As a precursor to novel pharmaceutical compounds, particularly in the development of anti-inflammatory agents.[2]

-

Organic Electronics: Its aromatic and amine functionalities suggest potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]

-

Materials Science: It can be used as a monomer in the synthesis of high-performance polymers and as a precursor for conductive polymers and metal-organic frameworks (MOFs).[1]

-

Chemical Industry: It serves as an intermediate in the synthesis of various dyes and pigments.[1]

Conclusion

3,5-Dibromobenzene-1,2-diamine is a versatile chemical compound with a range of potential applications, particularly in the fields of medicinal chemistry and materials science. While detailed experimental protocols and comprehensive spectral data are not extensively documented in publicly accessible sources, the established synthetic routes and the identified potential for cyclooxygenase inhibition provide a strong foundation for further research and development. This technical guide serves as a valuable resource for scientists and researchers looking to explore the properties and applications of this intriguing molecule.

References

- 1. 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 | Benchchem [benchchem.com]

- 2. Buy 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 [smolecule.com]

- 3. 3,5-Dibromo-1,2-benzenediamine | C6H6Br2N2 | CID 101451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

where to find the CAS number for 3,5-Dibromobenzene-1,2-diamine

An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine

CAS Number

The CAS number for 3,5-Dibromobenzene-1,2-diamine is 1575-38-8 .[1][2][3][4]

Introduction

3,5-Dibromobenzene-1,2-diamine, also known as 3,5-dibromo-o-phenylenediamine, is an aromatic diamine with the chemical formula C₆H₆Br₂N₂.[1][4] This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a benzene ring substituted with two bromine atoms and two adjacent amino groups, provides multiple reactive sites for constructing more complex molecules.[1][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of 3,5-Dibromobenzene-1,2-diamine are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1575-38-8 | [1][4] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][4] |

| Molecular Weight | 265.93 g/mol | [1][4] |

| IUPAC Name | 3,5-dibromobenzene-1,2-diamine | [1][4] |

| Synonyms | 3,5-dibromo-1,2-phenylenediamine, 3,5-dibromo-o-phenylenediamine, 3,5-DBPD | [1][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water. | [5] |

| SMILES | C1=C(C=C(C(=C1N)N)Br)Br | [1][4] |

| InChI Key | BABDSAMUOCWCNS-UHFFFAOYSA-N | [1][4] |

Experimental Protocols: Synthesis of 3,5-Dibromobenzene-1,2-diamine

Several synthetic routes have been established for the preparation of 3,5-Dibromobenzene-1,2-diamine. The two primary methods are the reduction of a dinitrated precursor and the direct bromination of 1,2-diaminobenzene.

Synthesis via Reduction of 3,5-Dibromonitrobenzene

One common and established method involves the reduction of 3,5-dibromonitrobenzene precursors.[1] A typical procedure using stannous chloride (SnCl₂) as the reducing agent is as follows:

-

Reactants: 3,5-dibromonitrobenzene, stannous chloride dihydrate (SnCl₂·2H₂O), absolute ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve the 3,5-dibromonitrobenzene starting material in absolute ethanol under a nitrogen atmosphere.

-

Add 5 molar equivalents of stannous chloride dihydrate to the solution.

-

The reaction mixture is then typically heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified, often through recrystallization.

-

Synthesis via Direct Bromination of 1,2-Diaminobenzene

An alternative route is the direct bromination of 1,2-diaminobenzene.[1] This method relies on the activating effect of the amino groups, which direct the electrophilic aromatic substitution to the ortho and para positions.

-

Reactants: 1,2-diaminobenzene, a brominating agent (e.g., Br₂), and a suitable solvent.

-

Procedure:

-

Dissolve 1,2-diaminobenzene in a suitable solvent in a reaction vessel.

-

Slowly add the brominating agent to the solution while controlling the temperature, as the reaction can be exothermic.

-

The amino groups on the benzene ring direct the bromine substitution to the 3 and 5 positions.[1]

-

Upon completion of the reaction, the product is isolated and purified to yield 3,5-Dibromobenzene-1,2-diamine.[1]

-

Characterization

The structural confirmation and purity assessment of the synthesized 3,5-Dibromobenzene-1,2-diamine are typically performed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and the positions of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[1]

Applications in Research and Drug Development

3,5-Dibromobenzene-1,2-diamine is a valuable intermediate in various scientific and industrial fields.

-

Pharmaceutical Development: This compound serves as a building block for the synthesis of novel pharmaceutical compounds.[1][5] Its reactive amine and bromide functionalities allow for the construction of more complex molecules with potential therapeutic activities.

-

Organic Electronics: The aromatic structure and amine groups suggest its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][5]

-

Chemical Industry: It is utilized as an intermediate in the synthesis of dyes and pigments.[1]

-

Biological Research: The compound can be used in studies related to enzyme inhibition and protein interactions.[1]

-

Material Science: It is a precursor for producing light-sensitive materials and complex organic molecules.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 3,5-Dibromobenzene-1,2-diamine.

Caption: A generalized workflow for the synthesis and characterization of 3,5-Dibromobenzene-1,2-diamine.

References

- 1. Buy 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 3,5-Dibromo-1,2-benzenediamine | C6H6Br2N2 | CID 101451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 | Benchchem [benchchem.com]

calculating the molecular weight of 3,5-Dibromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dibromobenzene-1,2-diamine, a pivotal chemical intermediate. It details the compound's physicochemical properties, synthesis protocols, and its significant applications in medicinal chemistry, materials science, and biological research.

Core Compound Properties

3,5-Dibromobenzene-1,2-diamine, also known as 3,5-dibromo-1,2-phenylenediamine, is an aromatic diamine featuring a benzene ring substituted with two bromine atoms and two adjacent amino groups.[1] This structural arrangement makes it a versatile building block for the synthesis of a variety of complex organic molecules and high-performance polymers.[2] Typically appearing as a white to light yellow crystalline powder, it is soluble in organic solvents such as ethanol and chloroform but insoluble in water.[1]

Quantitative Data Summary

The key quantitative and identifying properties of 3,5-Dibromobenzene-1,2-diamine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂N₂ | [1][3] |

| Molecular Weight | 265.93 g/mol | [1][3][4] |

| IUPAC Name | 3,5-dibromobenzene-1,2-diamine | [1][3] |

| CAS Number | 1575-38-8 | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Experimental Protocols

The synthesis of 3,5-Dibromobenzene-1,2-diamine is primarily achieved through two established methodologies: the reduction of a nitroaromatic precursor or the direct bromination of a diamine.

A common and effective method involves the reduction of a nitro group to an amine.[1] The use of stannous chloride (SnCl₂) in an alcoholic solvent is a well-established procedure for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the 3,5-dibromonitrobenzene precursor in absolute ethanol.

-

Reagent Addition: Add 5 molar equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 3,5-Dibromobenzene-1,2-diamine.

An alternative route is the direct electrophilic aromatic substitution of 1,2-diaminobenzene (o-phenylenediamine).[1] The two amino groups are strong activating groups, directing the bromine atoms to the ortho and para positions, resulting in selective bromination at the 3 and 5 positions.[1]

Experimental Protocol:

-

Dissolution: Dissolve 1,2-diaminobenzene in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.

-

Reaction Monitoring: Stir the mixture until the reaction is complete, as indicated by TLC analysis.

-

Precipitation and Isolation: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Synthetic routes to 3,5-Dibromobenzene-1,2-diamine.

Applications in Research and Drug Development

3,5-Dibromobenzene-1,2-diamine is a compound of significant interest due to its versatile applications across multiple scientific domains.

-

Pharmaceutical Development: This compound serves as a crucial building block for synthesizing novel pharmaceutical agents.[1] Research has shown its utility in creating molecules with biological activity. For instance, it has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory process.[4] Its role in enzyme inhibition makes it a valuable tool for studying various biochemical pathways.[1]

-

Materials Science: In the field of materials science, this diamine is a precursor for producing high-performance polymers and light-sensitive materials.[1] Its aromatic structure and reactive amine functionalities suggest potential for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

-

Chemical Industry: It is a key intermediate in the synthesis of various dyes and pigments.[1] The presence of the two amine groups allows for the formation of complex heterocyclic structures, which are often the core of vibrant and stable colorants.

-

Biological Research: The compound is utilized in fundamental biological research to investigate protein interactions and enzyme inhibition mechanisms.[1] The specific placement of the bromine and amine groups can be leveraged to design specific molecular probes and inhibitors for targeted biological studies.

References

accessing the safety data sheet for 3,5-Dibromobenzene-1,2-diamine

A Technical Guide to the Safe Handling of 3,5-Dibromobenzene-1,2-diamine

This guide provides an in-depth overview of the safety data for 3,5-Dibromobenzene-1,2-diamine (CAS No. 1575-38-8), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

The fundamental physical and chemical properties of 3,5-Dibromobenzene-1,2-diamine are summarized below. These characteristics are essential for the proper handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1575-38-8 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][2] |

| Molecular Weight | 265.93 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; insoluble in water. | [1] |

| InChI Key | BABDSAMUOCWCNS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1N)N)Br)Br | [1] |

Hazard Identification and Classification

3,5-Dibromobenzene-1,2-diamine is classified with several hazards according to the Globally Harmonized System (GHS). The pictograms and hazard statements provide a clear warning of the potential risks associated with this chemical.[1]

| Pictogram | GHS Classification | Hazard Statement Codes | Description |

| Corrosive, Irritant | Acute Toxicity, Oral (Category 3/4); Acute Toxicity, Dermal (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Skin Sensitization (Category 1) | H301, H302, H312, H315, H317, H318 | Toxic or harmful if swallowed. Harmful in contact with skin. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye damage.[1][2] |

Experimental Protocols

Detailed procedures for the safe handling and use of 3,5-Dibromobenzene-1,2-diamine are crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram illustrates the relationship between the identified hazards and the required personal protective equipment.

Handling and Storage

Handling:

-

Do not handle until all safety precautions have been read and understood.[3]

-

Ensure adequate ventilation in the work station.[3]

-

Avoid breathing dust, mist, or spray.[3]

-

Wear appropriate personal protective equipment, including gloves and eye/face protection.[3][4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[3]

First Aid Measures

In case of exposure, immediate action is required. The following flowchart outlines the initial first aid steps.

References

A Comprehensive Technical Guide to 3,5-Dibromobenzene-1,2-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms meta to each other and ortho to the vicinal diamine functionality, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 3,5-dibromobenzene-1,2-diamine, with a focus on its utility in the development of heterocyclic compounds of interest to the pharmaceutical and materials science industries.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 3,5-Dibromobenzene-1,2-diamine is presented below. This data is essential for its identification, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| CAS Number | 1575-38-8 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 83 °C | |

| Boiling Point | 319.5 ± 37.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water. | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| Mass Spectrometry (EI) | m/z: 266 (Top Peak), 264 (2nd Highest), 268 (3rd Highest) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.84 (s, 2H), 3.89 (bs, 4H) (Data for the related isomer 3,6-dibromobenzene-1,2-diamine) | [4] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ (ppm): 133.7, 123.2, 109.6 (Data for the related isomer 3,6-dibromobenzene-1,2-diamine) | [4] |

| FT-IR | The FT-IR spectrum of dibrominated benzene derivatives typically shows characteristic C-H stretching of the aromatic ring, N-H stretching of the amine groups, and C-Br stretching vibrations. | [5] |

Synthesis of 3,5-Dibromobenzene-1,2-diamine

The synthesis of 3,5-dibromobenzene-1,2-diamine can be achieved through several routes. The two primary methods involve the bromination of 1,2-phenylenediamine or the reduction of a dinitrated precursor.

Experimental Protocols

Method 1: Direct Bromination of 1,2-Phenylenediamine (Illustrative Protocol)

This method involves the electrophilic aromatic substitution of 1,2-phenylenediamine. The amino groups are strong activators, directing bromination to the ortho and para positions. To achieve 3,5-dibromination, control of stoichiometry and reaction conditions is crucial. A general procedure, adapted from similar brominations, is as follows:

-

Protection of Amino Groups (Optional but Recommended): To a solution of 1,2-phenylenediamine in glacial acetic acid, slowly add acetic anhydride under cooling. The mixture is stirred until the formation of the diacetylated product is complete. This step prevents oxidation and directs bromination.

-

Bromination: The diacetylated intermediate is dissolved in a suitable solvent like glacial acetic acid. A solution of bromine in acetic acid is added dropwise at room temperature. The reaction is monitored by TLC until the desired level of bromination is achieved.

-

Deprotection: The reaction mixture is poured into water, and the precipitated product is collected. The acetyl groups are then removed by hydrolysis with aqueous acid or base to yield 3,5-dibromobenzene-1,2-diamine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Reduction of 3,5-Dibromo-1,2-dinitrobenzene

This method involves the reduction of the nitro groups of a dinitrated precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3,5-dibromo-1,2-dinitrobenzene is dissolved in ethanol.

-

Reduction: To this solution, a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder with an acid catalyst, is added portion-wise.

-

Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled and made basic with a sodium hydroxide solution.

-

Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Applications in Organic Synthesis

3,5-Dibromobenzene-1,2-diamine is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines and benzimidazoles. These scaffolds are prevalent in many biologically active molecules and functional materials.[2]

Synthesis of Quinoxalines

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The bromine substituents on the 3,5-dibromobenzene-1,2-diamine backbone can be retained in the final product, providing handles for further functionalization through cross-coupling reactions.

Experimental Protocol: Synthesis of 5,8-Dibromo-2,3-disubstituted-quinoxaline

The following is an illustrative protocol for the synthesis of a 5,8-dibromoquinoxaline derivative:

-

Reaction Setup: To a solution of 3,5-dibromobenzene-1,2-diamine (1 equivalent) in ethanol, add the desired 1,2-dicarbonyl compound (1 equivalent) and a catalytic amount of a weak acid, such as p-toluenesulfonic acid.[4]

-

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization.

Synthesis of Benzimidazoles

Benzimidazoles can be prepared by the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. The resulting 5,7-dibromobenzimidazoles can be further modified.

Experimental Protocol: Synthesis of 5,7-Dibromo-2-substituted-benzimidazole

-

Reaction Setup: In a suitable solvent such as ethanol, dissolve 3,5-dibromobenzene-1,2-diamine (1 equivalent) and the desired aldehyde (1 equivalent).

-

Reaction: An oxidizing agent, such as sodium metabisulfite or air, is introduced, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography or recrystallization to yield the 5,7-dibromo-2-substituted-benzimidazole.

Applications in Drug Development and Materials Science

While 3,5-dibromobenzene-1,2-diamine itself is not known to have significant biological activity, it serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications. The quinoxaline and benzimidazole cores are present in numerous FDA-approved drugs and clinical candidates with a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[6][7] The bromine atoms on the benzene ring allow for the late-stage functionalization of these heterocyclic systems, enabling the exploration of structure-activity relationships in drug discovery programs.

In materials science, aromatic diamines are key monomers for high-performance polymers. The dibromo-functionality of this compound can be exploited to synthesize polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][6]

Conclusion

3,5-Dibromobenzene-1,2-diamine is a synthetically valuable building block with broad utility in the preparation of complex organic molecules. Its straightforward synthesis and the reactivity of its functional groups make it an important intermediate for researchers in medicinal chemistry and materials science. The ability to construct substituted quinoxaline and benzimidazole scaffolds from this precursor provides a powerful tool for the development of novel therapeutic agents and advanced materials.

References

- 1. Buy 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 [smolecule.com]

- 2. 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 | Benchchem [benchchem.com]

- 3. 3,5-Dibromo-1,2-benzenediamine | C6H6Br2N2 | CID 101451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Solubility Profile of 3,5-Dibromobenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromobenzene-1,2-diamine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a standardized experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

3,5-Dibromobenzene-1,2-diamine possesses both polar (amino groups) and non-polar (brominated benzene ring) characteristics, leading to its solubility in a range of organic solvents.

Qualitative Solubility Data

Based on available chemical literature and supplier information, the solubility of 3,5-Dibromobenzene-1,2-diamine has been qualitatively described. A summary of this information is presented in the table below. It is important to note that these are general descriptions and quantitative values can vary with experimental conditions such as temperature and purity of both the solute and the solvent.

| Solvent Classification | Solvent | Solubility Description |

| Polar Protic | Ethanol | Soluble[1][2] |

| Polar Aprotic | Chloroform | Soluble[1][2] |

| Aqueous | Water | Insoluble[1][2] |

Note: Currently, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 3,5-Dibromobenzene-1,2-diamine in organic solvents is available in the reviewed literature. The following experimental protocol is provided to enable researchers to determine these precise values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of 3,5-Dibromobenzene-1,2-diamine in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment:

- 3,5-Dibromobenzene-1,2-diamine (high purity)

- Selected organic solvent (analytical grade)

- Analytical balance (± 0.1 mg accuracy)

- Thermostatically controlled shaker or water bath

- Glass vials with screw caps

- Volumetric flasks

- Pipettes

- Syringe filters (chemically compatible with the solvent)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3,5-Dibromobenzene-1,2-diamine.

Caption: Workflow for determining the solubility of 3,5-Dibromobenzene-1,2-diamine.

Conclusion

References

Spectroscopic Data Analysis of 3,5-Dibromobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 3,5-Dibromobenzene-1,2-diamine, a compound of interest in various research and development sectors, including materials science and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive summary of its known properties, expected spectroscopic characteristics based on its structure, and detailed, generalized experimental protocols for its analysis.

Compound Overview

3,5-Dibromobenzene-1,2-diamine is a halogenated aromatic amine with the molecular formula C₆H₆Br₂N₂. Its structure consists of a benzene ring substituted with two adjacent amino groups and two bromine atoms at the 3 and 5 positions. This substitution pattern influences its chemical reactivity and spectroscopic properties.

Table 1: Physical and Chemical Properties of 3,5-Dibromobenzene-1,2-diamine

| Property | Value |

| CAS Number | 1575-38-8 |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[2] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; insoluble in water.[2] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,5-Dibromobenzene-1,2-diamine. The key techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 3,5-Dibromobenzene-1,2-diamine is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would likely display two singlets or two doublets with a small coupling constant, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amino groups and the electron-withdrawing bromine atoms. The amine protons (–NH₂) would appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show six signals for the six carbon atoms in the benzene ring, as they are all chemically non-equivalent due to the substitution pattern. The carbons attached to the bromine atoms would be significantly downfield, while those attached to the amino groups would be upfield relative to unsubstituted benzene.

Table 2: ¹H and ¹³C NMR Data for 3,6-Dibromobenzene-1,2-diamine (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 6.84 | s (2H) |

| ¹H | 3.89 | bs (4H) |

| ¹³C | 133.7 | |

| ¹³C | 123.2 | |

| ¹³C | 109.6 | |

| Data from a study on benzodithiophene-quinoxaline copolymers, where this compound was used as a precursor.[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectrum:

The FTIR spectrum of 3,5-Dibromobenzene-1,2-diamine is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the amino groups, as well as vibrations of the aromatic ring and the C-Br bonds.

Table 3: Expected FTIR Absorption Bands for 3,5-Dibromobenzene-1,2-diamine

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3500 - 3300 | Two bands for symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C=C Stretch (Aromatic) | 1650 - 1450 | In-plane stretching vibrations of the benzene ring. |

| N-H Bend | 1650 - 1580 | Bending vibration of the primary amine. |

| C-N Stretch | 1350 - 1250 | Stretching vibration of the aryl amine C-N bond. |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

Due to the presence of two bromine atoms, the mass spectrum of 3,5-Dibromobenzene-1,2-diamine will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a distinctive M, M+2, and M+4 pattern in the molecular ion cluster, with relative intensities of approximately 1:2:1.

Table 4: Predicted Isotopic Pattern for the Molecular Ion of 3,5-Dibromobenzene-1,2-diamine

| Ion | m/z | Expected Relative Intensity |

| [C₆H₆⁷⁹Br₂N₂]⁺ | 264 | ~25% |

| [C₆H₆⁷⁹Br⁸¹BrN₂]⁺ | 266 | ~50% |

| [C₆H₆⁸¹Br₂N₂]⁺ | 268 | ~25% |

The fragmentation pattern in the mass spectrum would likely involve the loss of bromine atoms and fragmentation of the aromatic ring. PubChem lists major m/z peaks at 268, 266, 264, and 100, which is consistent with the expected isotopic cluster of the molecular ion and subsequent fragmentation.[6]

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections provide generalized procedures for the analysis of 3,5-Dibromobenzene-1,2-diamine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3,5-Dibromobenzene-1,2-diamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can also be performed for more detailed structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of 3,5-Dibromobenzene-1,2-diamine with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[7]

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph, by injection onto the GC column.

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-350 amu).

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak and its characteristic isotopic pattern to confirm the presence of two bromine atoms.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like 3,5-Dibromobenzene-1,2-diamine.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic analysis of 3,5-Dibromobenzene-1,2-diamine. While specific experimental data is sparse, the principles and protocols outlined here provide a robust framework for researchers to characterize this and similar molecules.

References

- 1. Buy 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 [smolecule.com]

- 2. 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,5-Dibromo-1,2-benzenediamine | C6H6Br2N2 | CID 101451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

The Reactivity Profile of 3,5-Dibromobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dibromobenzene-1,2-diamine, a di-halogenated aromatic diamine, is a versatile building block in organic synthesis. Its unique substitution pattern, featuring two electron-donating amino groups and two electron-withdrawing bromine atoms on a benzene ring, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromobenzene-1,2-diamine is presented in the table below.

| Property | Value |

| IUPAC Name | 3,5-dibromobenzene-1,2-diamine[1] |

| Synonyms | 3,5-Dibromo-1,2-phenylenediamine, 3,5-DBPD, 3,5-dibromo-o-phenylenediamine[1] |

| CAS Number | 1575-38-8[1][2] |

| Molecular Formula | C₆H₆Br₂N₂[1][2] |

| Molecular Weight | 265.93 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[2] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water[2] |

Synthesis of 3,5-Dibromobenzene-1,2-diamine

Two primary synthetic routes are commonly employed for the preparation of 3,5-Dibromobenzene-1,2-diamine:

-

Reduction of a Nitroaniline Precursor: This method involves the reduction of a corresponding nitroaniline.

-

Direct Bromination: This approach utilizes the direct bromination of 1,2-diaminobenzene.[2]

A generalized workflow for the synthesis of 3,5-Dibromobenzene-1,2-diamine is depicted below.

Caption: Synthetic routes to 3,5-Dibromobenzene-1,2-diamine.

Experimental Protocol: Synthesis via Reduction of 3,5-Dibromo-2-nitroaniline

This protocol is adapted from procedures for similar compounds and provides a general method.

Materials:

-

3,5-Dibromo-2-nitroaniline

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3,5-Dibromo-2-nitroaniline in a mixture of ethanol and water, add iron powder and glacial acetic acid.

-

Heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the iron powder.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-Dibromobenzene-1,2-diamine as a solid.

Reactivity Profile

The reactivity of 3,5-Dibromobenzene-1,2-diamine is primarily governed by the interplay between the ortho-diamine functionality and the deactivating, meta-directing bromine atoms. The amino groups are nucleophilic and readily react with electrophiles, particularly in cyclization reactions.

Cyclization Reactions

The ortho-diamine moiety is a key synthon for the construction of various heterocyclic systems.

1. Synthesis of Benzimidazoles:

Condensation with aldehydes or carboxylic acids and their derivatives yields 5,7-dibromo-substituted benzimidazoles. These reactions are often catalyzed by acids.

Caption: General scheme for benzimidazole formation.

2. Synthesis of Quinoxalines:

Reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of 6,8-dibromo-substituted quinoxalines.

Caption: General scheme for quinoxaline formation.

3. Synthesis of Benzodiazepines:

Condensation with β-diketones or β-ketoesters can yield 6,8-dibromo-1,5-benzodiazepine derivatives. The reaction conditions can be tuned to favor the formation of the seven-membered ring.[3]

Experimental Protocol: Synthesis of 6,8-Dibromo-2,4-dimethyl-3H-1,5-benzodiazepine

Materials:

-

3,5-Dibromobenzene-1,2-diamine

-

Acetylacetone (2,4-pentanedione)

-

Methanol

-

Catalytic amount of p-toluenesulfonic acid

Procedure:

-

Dissolve 3,5-Dibromobenzene-1,2-diamine in methanol in a round-bottom flask.

-

Add acetylacetone and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 6,8-dibromo-2,4-dimethyl-3H-1,5-benzodiazepine.

Spectroscopic Data

The structural characterization of 3,5-Dibromobenzene-1,2-diamine is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data for the direct compound is not readily available in the cited literature. However, for the related compound 3,6-dibromobenzene-1,2-diamine, the aromatic protons appear as a singlet at 6.84 ppm, and the amine protons as a broad singlet at 3.89 ppm in CDCl₃.[4] |

| ¹³C NMR | For 3,6-dibromobenzene-1,2-diamine in CDCl₃, signals are observed at 133.7, 123.2, and 109.6 ppm.[4] |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for two bromine atoms. The top three peaks are observed at m/z 266, 264, and 268.[1] |

| Infrared (IR) | The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine groups in the range of 3300-3500 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers. |

Applications in Drug Development

Aromatic diamines and the heterocyclic scaffolds derived from them are of significant interest in medicinal chemistry.

Role as a Scaffold for Kinase Inhibitors

Benzimidazoles, which can be readily synthesized from 3,5-Dibromobenzene-1,2-diamine, are a common core structure in many kinase inhibitors. The nitrogen atoms of the benzimidazole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The dibromo-substitution pattern of the starting material allows for the introduction of further diversity at the 5 and 7 positions of the benzimidazole ring system, which can be exploited to enhance potency and selectivity for specific kinase targets.

The general workflow for utilizing 3,5-Dibromobenzene-1,2-diamine in the synthesis of a potential kinase inhibitor is outlined below.

Caption: Workflow for kinase inhibitor development.

This workflow illustrates a modular approach where the core benzimidazole is first formed, followed by diversification at multiple positions to generate a library of compounds for screening against a panel of kinases. The bromine atoms serve as versatile handles for late-stage functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space to optimize interactions with the target kinase.

3,5-Dibromobenzene-1,2-diamine is a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. Its well-defined reactivity, particularly in cyclization reactions, makes it a key intermediate for accessing privileged scaffolds in medicinal chemistry, such as benzimidazoles and benzodiazepines. The presence of two bromine atoms provides opportunities for further derivatization, making it an attractive starting material for the development of targeted therapeutics, including kinase inhibitors. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in drug discovery and materials science.

References

- 1. 3,5-Dibromo-1,2-benzenediamine | C6H6Br2N2 | CID 101451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 [smolecule.com]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

A Technical Guide to High-Purity 3,5-Dibromobenzene-1,2-diamine for Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial availability, synthesis, and analysis of high-purity 3,5-Dibromobenzene-1,2-diamine (CAS No. 1575-38-8). This versatile diamine serves as a crucial building block in the synthesis of novel pharmaceutical compounds and advanced materials.[1][2]

Commercial Availability and Physical Properties

High-purity 3,5-Dibromobenzene-1,2-diamine is available from a range of commercial suppliers, with purities typically ranging from 96% to over 99%. This compound is a white to light yellow crystalline powder.[1][2][3] It is soluble in organic solvents such as ethanol and chloroform, but insoluble in water.[1][2]

Table 1: Commercial Supplier Data for 3,5-Dibromobenzene-1,2-diamine

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Smolecule | In Stock | 1575-38-8 | C6H6Br2N2 | 265.93 |

| Shenzhen Aituo Chemical Co., Ltd. | 96% | 1575-38-8 | C6H6Br2N2 | - |

| CymitQuimica | Min. 95% | - | C6H6Br2N2 | 265.94 |

| Benchchem | - | 1575-38-8 | C6H6Br2N2 | 265.93 |

Table 2: Physical and Chemical Properties of 3,5-Dibromobenzene-1,2-diamine

| Property | Value |

| IUPAC Name | 3,5-dibromobenzene-1,2-diamine |

| Synonyms | 3,5-DBPD, 3,5-dibromo-1,2-phenylenediamine |

| CAS Number | 1575-38-8 |

| Molecular Formula | C6H6Br2N2 |

| Molecular Weight | 265.93 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 92-94 °C |

| Boiling Point | 320.9 ± 37.0 °C at 760 mmHg |

| Solubility | Soluble in ethanol, chloroform; insoluble in water |

| InChI Key | BABDSAMUOCWCNS-UHFFFAOYSA-N |

Synthesis of High-Purity 3,5-Dibromobenzene-1,2-diamine

The two primary synthetic routes to 3,5-Dibromobenzene-1,2-diamine are the reduction of 3,5-dibromonitrobenzene and the direct bromination of 1,2-diaminobenzene.[1]

Synthesis Workflow

Caption: Synthetic routes to high-purity 3,5-Dibromobenzene-1,2-diamine.

Experimental Protocols

Method 1: Reduction of 3,5-Dibromonitrobenzene with Iron in Acetic Acid

This protocol is adapted from general procedures for the reduction of nitroarenes.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dibromonitrobenzene (1 equivalent) in glacial acetic acid (10-15 mL per gram of nitro compound).

-

Addition of Iron: Add iron powder (3-4 equivalents) portion-wise to the stirred suspension. The addition may cause a gentle exotherm.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-Dibromobenzene-1,2-diamine.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the high-purity product.

Method 2: Bromination of 1,2-Diaminobenzene

This protocol is based on the principles of electrophilic aromatic substitution on activated aromatic rings.

-

Reaction Setup: Dissolve 1,2-diaminobenzene (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask protected from light.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2 equivalents) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization to yield pure 3,5-Dibromobenzene-1,2-diamine.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 3,5-Dibromobenzene-1,2-diamine.

Analytical Workflow

Caption: Analytical workflow for the characterization of 3,5-Dibromobenzene-1,2-diamine.

Experimental Protocols for Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3,5-Dibromobenzene-1,2-diamine.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Parameters (Illustrative):

-

Spectrometer: 400 MHz

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Expected Chemical Shifts (δ, ppm): Aromatic protons and amine protons. The exact shifts will depend on the solvent and concentration.

-

-

¹³C NMR Parameters (Illustrative):

-

Spectrometer: 100 MHz

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Expected Chemical Shifts (δ, ppm): Signals corresponding to the six aromatic carbons.

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of 3,5-Dibromobenzene-1,2-diamine.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and identify volatile impurities.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., TG-5-SilMS, 30 m x 0.25 mm x 0.25 µm).

-